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molecular formula C6H17ClN2 B8445417 1,1,1-Triethylhydrazin-1-ium chloride CAS No. 1185-54-2

1,1,1-Triethylhydrazin-1-ium chloride

Cat. No. B8445417
M. Wt: 152.66 g/mol
InChI Key: FPUKQVMBQBURED-UHFFFAOYSA-M
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Patent
US05569783

Procedure details

Similarly, when Example 1(a) is repeated except that methiodide is replaced by a stoichiometrically equivalent amount of ethyl chloride and reacted with 1,1-diethylhydrazine to produce a similar amount of 1,1,1-triethylhydrazinium chloride.
[Compound]
Name
methiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:3])[CH3:2].[CH2:4]([N:6]([CH2:8][CH3:9])[NH2:7])[CH3:5]>>[Cl-:3].[CH2:4]([N+:6]([CH2:1][CH3:2])([CH2:8][CH3:9])[NH2:7])[CH3:5] |f:2.3|

Inputs

Step One
Name
methiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(N)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C)[N+](N)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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